molecular formula C12H12N2O2S B3296470 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide CAS No. 893645-26-6

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide

Cat. No.: B3296470
CAS No.: 893645-26-6
M. Wt: 248.3 g/mol
InChI Key: BLSALEXXCUOPOI-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and materials science. Its core structure is based on the 2-aminothiophene scaffold, recognized as a privileged structure in drug discovery for its versatility and bioactivity . This specific derivative has been identified as a key intermediate and pharmacophore in the development of novel therapeutic agents and specialized dyes. In pharmaceutical research, this compound serves as a critical precursor in the design of dual-target inhibitors for cancer therapy. Scientific investigations have demonstrated that molecules built upon this core can function as potent dual inhibitors of vascular endothelial growth factor receptors (VEGFRs) and tubulin polymerization . This dual mechanism simultaneously disrupts angiogenesis and cell division, showing promising cytotoxicity against gastrointestinal solid cancer cell lines such as HepG-2 and HCT-116 . The ortho-amino carboxamide moiety is essential for binding, often forming intramolecular hydrogen bonds that create a pseudo-fused ring system, mimicking biological targets . Beyond oncology, the 2-aminothiophene core is a promising scaffold for developing new treatments for neglected tropical diseases like leishmaniasis, highlighting its broad applicability in infectious disease research . In industrial chemistry, this compound and its close analogs are valuable in synthesizing advanced heterocyclic azo dyes . When used as a coupler, it contributes to donor-π-acceptor (D-π-A) structured dyes, which exhibit excellent intramolecular charge transfer properties, leading to broad absorption spectra and enhanced tinctorial strength . These dyes are applicable in textiles and have potential in dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) materials . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-8-4-2-7(3-5-8)9-6-17-12(14)10(9)11(13)15/h2-6H,14H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSALEXXCUOPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid with ammonia or an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic nature of the thiophene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide
Molecular Formula : C12H12N2O2S
Molecular Weight : 232.29 g/mol
CAS Number : 86604-40-2

The compound features a thiophene ring, an amino group, and a methoxyphenyl substituent, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its diverse biological activities:

  • Anticancer Activity : In vitro studies have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HONE-1 (nasopharyngeal carcinoma). The compound induces apoptosis through modulation of key metabolic pathways, particularly the MAPK/ERK signaling pathway.
Cell LineEffect ObservedMechanism
MCF-7AntiproliferativeMAPK/ERK modulation
HONE-1CytotoxicityInhibition of fatty acid synthesis

Antimicrobial Properties

Research has indicated that this compound exhibits moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in infection control.

Biochemical Applications

The compound acts as an enzyme inhibitor, particularly targeting enoyl-acyl carrier protein reductase involved in fatty acid synthesis. This inhibition can lead to altered lipid metabolism, positioning it as a candidate for metabolic disorder treatments.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of MCF-7 cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of caspases.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against E. coli and S. aureus, showing effective inhibition at concentrations below 100 µg/mL. The results suggest that it may serve as a lead compound for developing new antibiotics.

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage in animal models:

Dosage (mg/kg)Observed EffectOutcome
1Beneficial modulation of metabolismIncreased enzyme activity
10Toxicity observedHepatotoxicity
50Severe adverse effectsOrgan dysfunction

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. Its interaction with metabolic enzymes highlights its potential therapeutic role in treating metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally similar thiophene carboxamides and esters, focusing on substituent effects, physicochemical properties, and synthesis.

Table 1: Structural and Physicochemical Comparison

Compound Name/Substituents Molecular Formula Molecular Weight CAS Number Melting Point (°C) Yield (%) Key Features Reference
2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide C₁₂H₁₂N₂O₂S 248.31 893645-26-6 Not reported Not reported 4-OMe-phenyl, carboxamide
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide C₁₁H₉ClN₂OS 252.72 61019-23-6 Not reported Not reported 4-Cl-phenyl, carboxamide
2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide C₁₄H₁₆N₂OS 260.36 860791-06-6 Not reported Not reported 4-isopropylphenyl, carboxamide
Compound 11 (4-Cl-phenyl, cyano, chloroacetamido) C₂₁H₁₇ClN₄O₃S 440.90 Not provided 156–158 66 Chlorophenyl, cyano, acetamido
Compound 15 (hydrazinocarbonyl) C₁₉H₁₉N₅O₃S Not provided Not provided >300 84 Hydrazinocarbonyl, high polarity
Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate C₁₅H₁₇NO₃S 291.37 350997-31-8 Not reported Not reported Ester derivative, isopropyl group

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., 4-OMe): The methoxy group in the target compound enhances solubility and electronic density compared to electron-withdrawing groups (e.g., 4-Cl in or 4-NO₂ in compound 12 ). Melting Points: Compounds with polar substituents (e.g., hydrazinocarbonyl in compound 15) exhibit significantly higher melting points (>300°C) due to strong hydrogen bonding , whereas chloro- or nitro-substituted analogs melt at 156–168°C .

Functional Group Variations: Carboxamide vs. Ester: Carboxamides (e.g., target compound) are more polar and biologically relevant for hydrogen bonding compared to ester derivatives (e.g., ethyl carboxylates in ), which are often less polar and more lipophilic. Cyano and Acetamido Groups: Compound 11 (cyano and chloroacetamido) shows moderate yield (66%) and lower melting point (156–158°C), suggesting reduced intermolecular interactions compared to the hydrazinocarbonyl analog .

Synthetic Yields :

  • Microwave-assisted synthesis (e.g., compound 11–13, 52–66% yields ) contrasts with conventional heating (compound 15, 84% yield ), indicating methodology-dependent efficiency.

Biological Activity

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a methoxyphenyl moiety, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C12H12N2O2S, with a molecular weight of 248.30 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant inhibitory effects on various cancer cell lines:

  • Inhibition of Tubulin Polymerization : The compound has been reported to inhibit tubulin polymerization, a critical process for cancer cell division. For instance, it exhibited an IC50 value of 0.45 µM against tubulin polymerization, indicating potent activity compared to established agents like CA-4 .
  • Cell Viability Assays : In vitro studies demonstrated that this compound reduced cell viability in HeLa and A549 cancer cell lines with IC50 values ranging from 3 to 18 µM .
Cell LineIC50 (µM)Mechanism of Action
HeLa3Tubulin inhibition
A54918Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiophene derivatives, including this compound, have demonstrated activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Anti-inflammatory Activity

Research indicates that thiophene derivatives possess anti-inflammatory properties. The presence of the amino group is thought to contribute to this effect by modulating inflammatory pathways and reducing cytokine production .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound interacts with specific protein targets involved in cancer progression and inflammation, such as tubulin and various kinases.
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to the active sites of these proteins, leading to inhibition of their functions .
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial depolarization and activation of caspases .

Case Studies

  • Study on Cancer Cell Lines : A comprehensive study evaluated the antiproliferative effects of various thiophene derivatives, including our compound, against multiple cancer cell lines (HeLa, A549). The study concluded that modifications in the aryl groups significantly influenced activity levels .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this thiophene derivative exhibited promising antibacterial activity with minimal inhibitory concentrations comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide, and what are their critical reaction parameters?

The compound is typically synthesized via cyclization reactions using α-heterosubstituted ketones or thioesters. For example, copper-mediated cross-linking with trifluoroacetic acid (TFA) as a catalyst in dichloromethane yields thiophene derivatives under solvent-thermal conditions . Key parameters include:

  • Reaction temperature (80–100°C).
  • Use of Boc-protected intermediates for controlled deprotection.
  • Purification via column chromatography (e.g., hexane/dichloromethane mixtures). Yield optimization requires strict control of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxyphenyl group at C4, carboxamide at C3). Aromatic protons appear as doublets (δ 7.2–7.8 ppm), and the amino group shows broad singlet peaks (δ 5.5–6.0 ppm) .
  • HRMS: Validate molecular weight (calculated: 248.31 g/mol; observed: m/z 249.12 [M+H]⁺) .
  • IR: Identify NH₂ stretches (~3440 cm⁻¹) and carbonyl vibrations (C=O at ~1630 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on SDS data for analogous thiophene derivatives:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (potential respiratory irritation ).
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage: In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) across structurally similar thiophene derivatives?

  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. halogen groups) on target binding. For example, 4-methoxyphenyl enhances electron density, potentially altering interactions with bacterial enzymes .
  • Assay Standardization: Ensure consistent microbial strains, inoculum size, and solvent controls (DMSO concentrations ≤1% v/v) to minimize variability .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

  • Intermediate Stabilization: Use Boc-protected amines to prevent side reactions during cyclization .
  • Catalyst Screening: Test alternatives to Cu(I) catalysts (e.g., Pd-mediated coupling) to reduce byproducts.
  • Solvent Optimization: Replace dichloromethane with acetonitrile for improved solubility of aromatic intermediates .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties or binding mechanisms?

  • Molecular Docking: Use AutoDock Vina to model interactions with cyclooxygenase (COX-2) or bacterial DNA gyrase, leveraging the methoxyphenyl group’s hydrophobic pockets .
  • ADMET Prediction: Tools like SwissADME estimate logP (~3.5) and blood-brain barrier permeability (low), guiding in vivo study design .

Methodological Guidance

  • Contradictory Bioactivity: Re-evaluate assay conditions (e.g., pH, temperature) and confirm compound stability under testing environments .
  • Scale-Up Challenges: Pilot reactions in flow reactors to enhance heat transfer and reduce decomposition risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide
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2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide

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